molecular formula C6H15ClN2 B13919099 Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amine hydrochloride

Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amine hydrochloride

Cat. No.: B13919099
M. Wt: 150.65 g/mol
InChI Key: OGOVQJAPHPMQDO-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrrolidine ring, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride involves its interaction with neurotransmitter systems. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and improved cognitive functions . The compound targets specific receptors in the brain, modulating their activity and influencing various neural pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring, which imparts distinct pharmacological properties. Unlike other stimulants, it has a more targeted mechanism of action, leading to fewer side effects and a better safety profile .

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

(3R)-N,1-dimethylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-7-6-3-4-8(2)5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1

InChI Key

OGOVQJAPHPMQDO-FYZOBXCZSA-N

Isomeric SMILES

CN[C@@H]1CCN(C1)C.Cl

Canonical SMILES

CNC1CCN(C1)C.Cl

Origin of Product

United States

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